molecular formula C21H23N3O5 B11004209 N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-methoxybenzamide

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-methoxybenzamide

Cat. No.: B11004209
M. Wt: 397.4 g/mol
InChI Key: FYVSNJYSXNJOBH-UHFFFAOYSA-N
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Description

This compound features a quinazolinone core substituted with 6,7-dimethoxy and 2-methyl groups, linked via an ethyl chain to a 2-methoxybenzamide moiety. The methoxy groups may enhance solubility compared to more lipophilic substituents, while the benzamide moiety could facilitate target binding through hydrogen bonding .

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-2-methoxybenzamide

InChI

InChI=1S/C21H23N3O5/c1-13-23-16-12-19(29-4)18(28-3)11-15(16)21(26)24(13)10-9-22-20(25)14-7-5-6-8-17(14)27-2/h5-8,11-12H,9-10H2,1-4H3,(H,22,25)

InChI Key

FYVSNJYSXNJOBH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CC=CC=C3OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-methoxybenzamide typically involves multi-step organic reactionsThe final step involves the coupling of the quinazolinone derivative with 2-methoxybenzamide under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are carefully controlled to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinazolinone compounds .

Mechanism of Action

The mechanism of action of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and physicochemical

Compound Name / ID Core Structure Substituents/R-Groups Melting Point (°C) Yield (%) Purity (%) Key Functional Groups
Target Compound Quinazolinone 6,7-dimethoxy, 2-methyl, ethyl-2-methoxybenzamide N/A N/A N/A Methoxy, benzamide
N-(2-(2-(2-Chloropyridin-4-ylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)-2-methoxybenzamide (7q) Benzothiazole 2-chloropyridinyl, thioether, benzamide 177.9–180.8 70 90.0 Chloropyridine, thioether
4-{[6,7-Dimethoxy-1-(2-methylbenzyl)-2,4-dioxoquinazolin-3(2H)-yl]methyl}-N-phenylbenzamide Quinazolinone 2-methylbenzyl, phenylbenzamide N/A N/A N/A Benzyl, phenylbenzamide
2-Chloro-N-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide Quinazolinone Chloroacetamide N/A N/A N/A Chloroacetamide
Glibenclamide (GCM) Benzamide Cyclohexylcarbamoyl-sulfamoyl, chloro, methoxy N/A N/A N/A Sulfonylurea, methoxy

Key Observations :

  • Methoxybenzamide moieties are shared with 7q and GCM, suggesting possible overlap in target interactions .
  • The quinazolinone core in the target compound and ’s analog contrasts with benzothiazole (7q) or sulfonylurea (GCM) backbones, which may alter bioactivity .

Pharmacological and Toxicological Considerations

  • Substituent Impact : Chloro groups (7q, 7r) increase lipophilicity but may elevate toxicity, whereas methoxy groups (target compound) balance solubility and target affinity .

Biological Activity

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-methoxybenzamide is a synthetic compound belonging to the quinazoline family, recognized for its diverse biological activities. The compound's unique structure, featuring a quinazolinone core and various functional groups, lends it potential pharmacological applications, particularly in oncology and inflammation modulation. This article aims to explore the biological activity of this compound by reviewing relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C23H27N3O6, with a molecular weight of 441.5 g/mol. The compound's structure is characterized by:

  • Quinazolinone core : Known for its role in various biological activities.
  • Dimethoxyphenyl group : Enhances solubility and biological interaction.
  • Acetamide moiety : Contributes to its pharmacological profile.
PropertyValue
Molecular FormulaC23H27N3O6
Molecular Weight441.5 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Properties

Research has indicated that compounds within the quinazoline family exhibit significant anticancer properties. For instance, this compound has shown efficacy against various cancer cell lines through mechanisms such as:

  • Inhibition of Cell Proliferation : Studies demonstrate that this compound can significantly reduce the proliferation of human cancer cell lines by inducing apoptosis.
  • Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in tumor growth and survival, including the PI3K/Akt and MAPK pathways.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been observed to possess anti-inflammatory effects:

  • Cytokine Inhibition : It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages.
  • Inhibition of NF-kB Activation : The compound may inhibit the NF-kB pathway, which is crucial for the expression of many inflammatory genes.

Table 2: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis; inhibits proliferation
Anti-inflammatoryReduces cytokine production; inhibits NF-kB

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Breast Cancer Cells : A study demonstrated that treatment with this compound led to a 50% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure. The mechanism was linked to apoptosis induction via caspase activation.
  • Inflammatory Models : In animal models of inflammation, administration of the compound resulted in decreased swelling and pain response compared to control groups, suggesting its potential as an anti-inflammatory agent.

Table 3: Case Study Highlights

Study FocusFindings
Breast Cancer50% reduction in MCF-7 cell viabilityPotential for breast cancer therapy
Inflammatory ResponseDecreased swelling and pain in modelsEffective anti-inflammatory agent

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